
(+)-Coclaurine (hydrochloride)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of d-Coclaurine (hydrochloride) involves several steps, starting from simple precursors. One common method includes the condensation of dopamine with 3,4-dihydroxybenzaldehyde, followed by reduction and cyclization to form the tetrahydroisoquinoline structure . The final step involves the conversion to the hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods: Industrial production of d-Coclaurine (hydrochloride) typically involves large-scale extraction from plant sources, followed by purification and conversion to the hydrochloride salt. The process requires careful control of reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: d-Coclaurine (hydrochloride) undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it to dihydro derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Halogenated derivatives.
Scientific Research Applications
d-Coclaurine (hydrochloride) has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex alkaloids.
Biology: Studied for its role in plant metabolism and defense mechanisms.
Medicine: Investigated for its potential therapeutic effects, including anti-aging and neuroprotective properties.
Industry: Utilized in the development of pharmaceuticals and as a research tool in neuropharmacology.
Mechanism of Action
The mechanism of action of d-Coclaurine (hydrochloride) involves its interaction with dopamine receptors. It selectively antagonizes postsynaptic dopamine receptors, leading to modulation of dopaminergic signaling pathways. This action results in various physiological effects, including potential neuroprotective and anti-aging benefits .
Comparison with Similar Compounds
Coclaurine: A closely related compound with similar structure and biological activities.
Norcoclaurine: Another benzyltetrahydroisoquinoline alkaloid with distinct pharmacological properties.
Higenamine: Shares structural similarities but has different biological effects.
Uniqueness: d-Coclaurine (hydrochloride) is unique due to its selective antagonism of postsynaptic dopamine receptors, which distinguishes it from other similar compounds. Its specific interaction with dopamine receptors makes it a valuable tool in neuropharmacological research .
Properties
Molecular Formula |
C17H20ClNO3 |
|---|---|
Molecular Weight |
321.8 g/mol |
IUPAC Name |
(1R)-1-[(4-hydroxyphenyl)methyl]-6-methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol;hydrochloride |
InChI |
InChI=1S/C17H19NO3.ClH/c1-21-17-9-12-6-7-18-15(14(12)10-16(17)20)8-11-2-4-13(19)5-3-11;/h2-5,9-10,15,18-20H,6-8H2,1H3;1H/t15-;/m1./s1 |
InChI Key |
VDUZDGFETHGVJK-XFULWGLBSA-N |
Isomeric SMILES |
COC1=C(C=C2[C@H](NCCC2=C1)CC3=CC=C(C=C3)O)O.Cl |
Canonical SMILES |
COC1=C(C=C2C(NCCC2=C1)CC3=CC=C(C=C3)O)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S,3S,4S,5R,6R)-6-[[(3S,4aR,6aR,6bS,8aS,12aS,14aR,14bR)-8a-carboxy-4,4,6a,6b,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-4-[(2S,3R,4S,5R)-4,5-dihydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,5-dihydroxyoxane-2-carboxylic acid](/img/structure/B10829505.png)
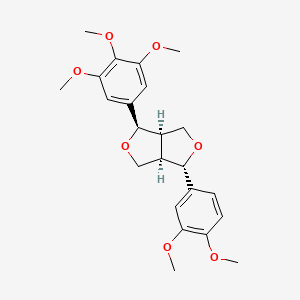
![1-[(1R)-1-(4-chloro-2-methoxyphenyl)-5-fluorospiro[3,9-dihydro-1H-pyrido[3,4-b]indole-4,1'-cyclopropane]-2-yl]ethanone](/img/structure/B10829530.png)
![3-(4-Hydroxyphenyl)-1-[2-hydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-en-1-one](/img/structure/B10829535.png)
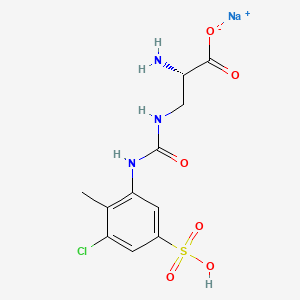
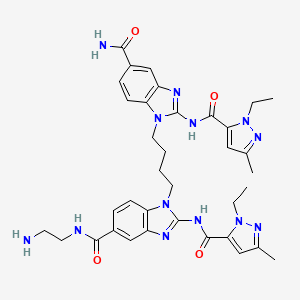
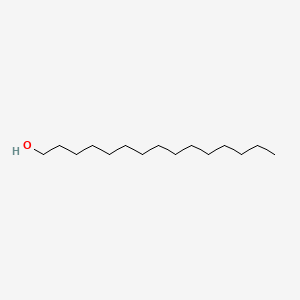
![(4S,7S,9aS)-8,8-dimethyl-4-[[(2S)-2-(methylamino)propanoyl]amino]-5-oxo-N-[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]-2,3,4,7,9,9a-hexahydropyrrolo[2,1-b][1,3]oxazepine-7-carboxamide](/img/structure/B10829563.png)

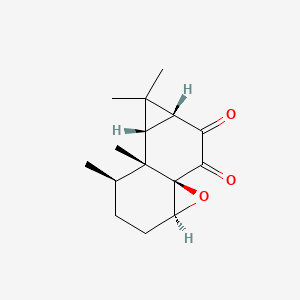
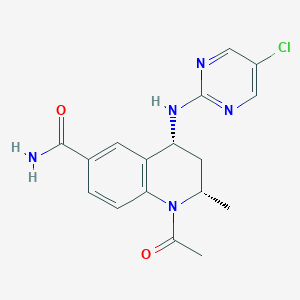

![2-{2-[[(4-methoxy-2,6-dimethylphenyl)sulphonyl]-(methyl)amino]ethoxy}-N-methyl-N-[(1S,3R)-3-(4-methylpiperazin-1-yl)cyclohexyl]acetamide](/img/structure/B10829614.png)
![3-[4-Chloro-3-(7-methyl-2,4,5,8,13-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,10,12-hexaen-3-yl)phenyl]oxan-3-ol](/img/structure/B10829620.png)
